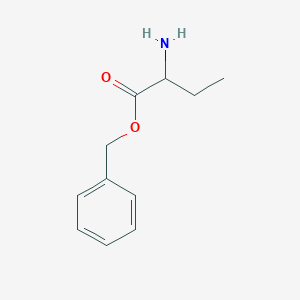
Benzyl a-aminobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine Benzyl Ester: is a derivative of the amino acid L-valine, where the carboxyl group is esterified with benzyl alcohol. This compound is often used in organic synthesis and peptide chemistry due to its ability to protect the carboxyl group during reactions. It is a white to almost white powder or crystalline substance with the molecular formula C12H17NO2 and a molecular weight of 207.27 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: L-Valine Benzyl Ester can be synthesized by reacting L-valine with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid.
Industrial Production: Industrial methods often involve similar esterification processes but on a larger scale, with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: L-Valine Benzyl Ester undergoes hydrolysis in the presence of acids or bases to yield L-valine and benzyl alcohol.
N-Alkylation: It can be N-alkylated with various alkyl halides to form N-alkylated derivatives.
N-Acylation: The compound can also undergo N-acylation reactions to form N-acylated derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
N-Alkylation: Alkyl halides such as bromomethyl biphenyl.
N-Acylation: Acyl chlorides like valeryl chloride.
Major Products:
Hydrolysis: L-Valine and benzyl alcohol.
N-Alkylation: N-alkylated L-valine benzyl ester.
N-Acylation: N-acylated L-valine benzyl ester.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: L-Valine Benzyl Ester is used as a protecting group for the carboxyl group in peptide synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty chemicals.
Mecanismo De Acción
Mechanism: L-Valine Benzyl Ester acts primarily as a protecting group in organic synthesis. The esterification of the carboxyl group prevents unwanted reactions at this site, allowing for selective reactions at other functional groups. The benzyl ester can be removed by hydrogenation or acidic hydrolysis, revealing the free carboxyl group for further reactions .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
L-Valine Methyl Ester: Similar in structure but uses a methyl group instead of a benzyl group.
L-Valine Ethyl Ester: Uses an ethyl group for esterification.
L-Valine Isopropyl Ester: Uses an isopropyl group for esterification.
Uniqueness:
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
benzyl 2-aminobutanoate |
InChI |
InChI=1S/C11H15NO2/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3 |
Clave InChI |
CDENZIFHXOBSOW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OCC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















